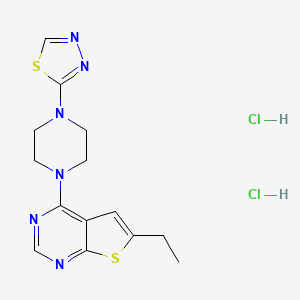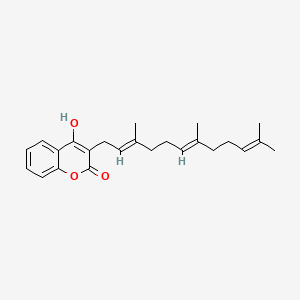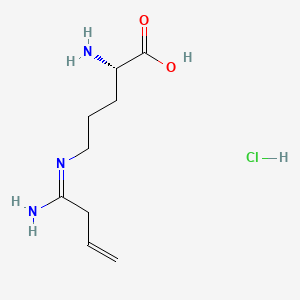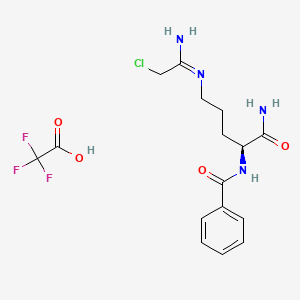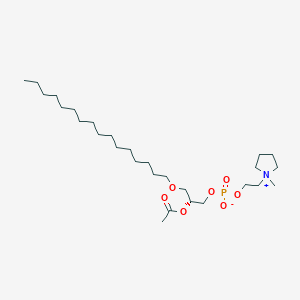![molecular formula C21H15NO2S B560439 (5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one CAS No. 1380593-17-8](/img/structure/B560439.png)
(5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potent, direct, non-cytotoxic 5-lipoxygenase (5-LO) inhibitor; High Quality Biochemicals for Research Uses
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Compounds similar to (5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one have been studied for their potential in anticonvulsant activity. For instance, a series of N(1)-{5-[(naphthalene-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}-N(4)-(4-substitutedbenzaldehyde)-semicarbazones showed significant anticonvulsant activities in various models. This highlights the compound's relevance in the development of new antiepileptic drugs (Rajak et al., 2010).
Photochemical Properties
Compounds with structures similar to the target compound have been explored for their photochemical properties. For example, 5-Methyl-1,4-naphthoquinone, a compound with a naphthalene moiety, has been studied for its kinetics and mechanism of photoenolization, which could be relevant for understanding the photochemical behavior of (5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one (Chiang et al., 1997).
Antimicrobial and Anti-Proliferative Activities
Derivatives similar to the target compound have been investigated for antimicrobial and anti-proliferative activities. A study on thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, which shares a structural resemblance with the target compound, showed notable antimicrobial and anti-proliferative effects (Mansour et al., 2020).
Antihyperglycemic Activity
Compounds structurally similar to (5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one have been synthesized and evaluated for their antihyperglycemic activity. For instance, 2-(substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl] amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid derivatives were studied for their potential in lowering blood glucose levels (Imran et al., 2009).
5-Lipoxygenase Inhibition
Certain naphthalene and thiazole derivatives have been explored for their potential as 5-lipoxygenase inhibitors, which can be relevant for the study of (5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one. This class of compounds might offer insights into developing novel anti-inflammatory drugs (Ducharme et al., 1994).
Eigenschaften
CAS-Nummer |
1380593-17-8 |
|---|---|
Produktname |
(5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one |
Molekularformel |
C21H15NO2S |
Molekulargewicht |
345.416 |
IUPAC-Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C21H15NO2S/c1-24-18-10-6-14(7-11-18)12-19-20(23)22-21(25-19)17-9-8-15-4-2-3-5-16(15)13-17/h2-13H,1H3/b19-12- |
InChI-Schlüssel |
JQWPSUIXKSIMCL-UNOMPAQXSA-N |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)C3=CC4=CC=CC=C4C=C3 |
Synonyme |
(Z)-5-(4-methoxybenzylidene)-2-(naphthalen-2-yl)-5H-thiazol-4-one; ST-1237 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



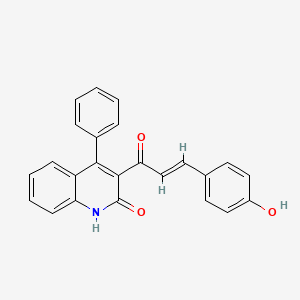
![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)
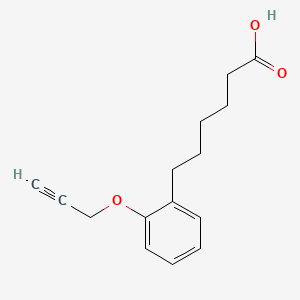
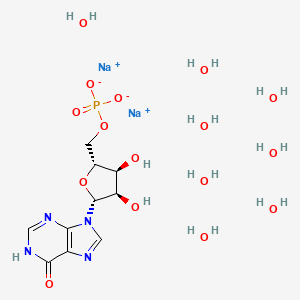
![[3-(3-carbamoylphenyl)phenyl] N-(6-phenylhexyl)carbamate](/img/structure/B560362.png)
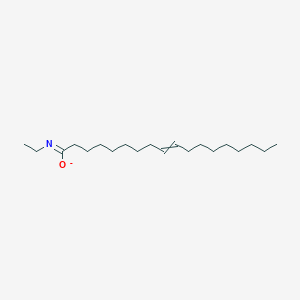
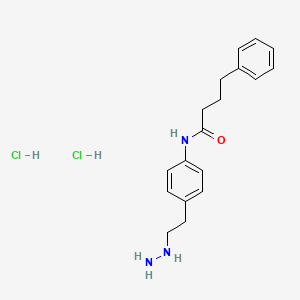
![3-[4-[1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl]phenyl]benzoic acid](/img/structure/B560367.png)
![Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-](/img/structure/B560368.png)
